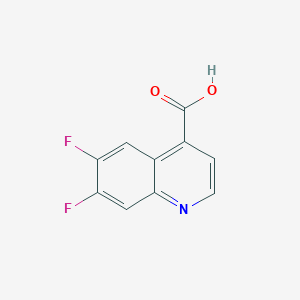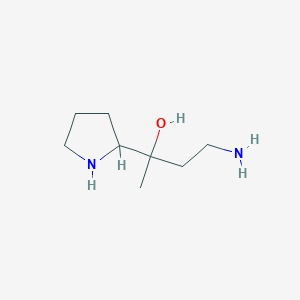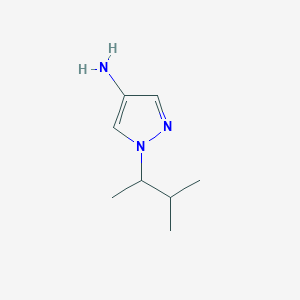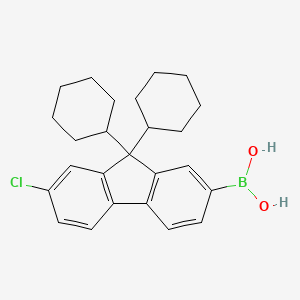
4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of an amino group at the 4-position, a vinylamino group at the 6-position, and a keto group at the 2-position of the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of cyanuric chloride with vinylamine, followed by the introduction of an amino group at the 4-position. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and vinylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-6-(methylamino)-1,3,5-triazin-2(1H)-one
- 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one
- 4-Amino-6-(propylamino)-1,3,5-triazin-2(1H)-one
Uniqueness
4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one is unique due to the presence of the vinylamino group, which imparts distinct reactivity and properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for specific applications where the vinyl group plays a crucial role in the desired chemical or biological activity.
Propiedades
Número CAS |
914486-13-8 |
|---|---|
Fórmula molecular |
C5H7N5O |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
6-amino-4-(ethenylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C5H7N5O/c1-2-7-4-8-3(6)9-5(11)10-4/h2H,1H2,(H4,6,7,8,9,10,11) |
Clave InChI |
RTEMRUGYWGUNKM-UHFFFAOYSA-N |
SMILES canónico |
C=CNC1=NC(=O)NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)

![Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13148750.png)



![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)



